N-(2-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide
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Overview
Description
N-(2-BROMOPHENYL)-2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE is a complex organic compound that features a bromophenyl group, a cyclohexylidenehydrazino moiety, and an oxoacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine.
Acylation Reaction: The hydrazone intermediate is then acylated using 2-bromoacetyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to increase reaction efficiency.
Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The oxoacetamide moiety can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Amines or alcohols depending on the extent of reduction.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-(2-BROMOPHENYL)-2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.
Material Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the oxoacetamide moiety could be involved in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMOPHENYL)-2-OXOACETAMIDE: Lacks the cyclohexylidenehydrazino moiety.
2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE: Lacks the bromophenyl group.
Uniqueness
N-(2-BROMOPHENYL)-2-(2-CYCLOHEXYLIDENHYDRAZINO)-2-OXOACETAMIDE is unique due to the combination of its bromophenyl, cyclohexylidenehydrazino, and oxoacetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16BrN3O2 |
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Molecular Weight |
338.20 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N'-(cyclohexylideneamino)oxamide |
InChI |
InChI=1S/C14H16BrN3O2/c15-11-8-4-5-9-12(11)16-13(19)14(20)18-17-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,16,19)(H,18,20) |
InChI Key |
GYGFPAIJTXBOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=CC=C2Br)CC1 |
Origin of Product |
United States |
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